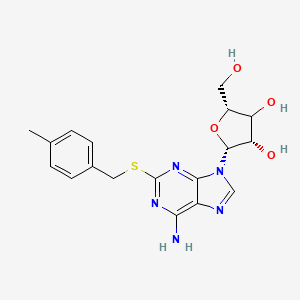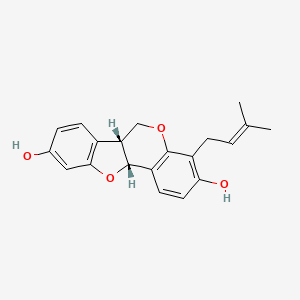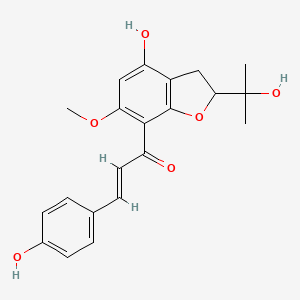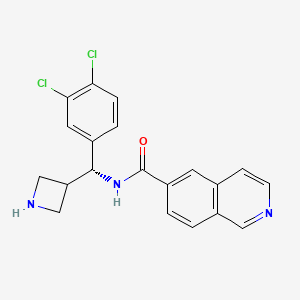
Akt1&PKA-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt1&PKA-IN-2 is a compound known for its inhibitory effects on protein kinase B (PKB), also known as Akt, and protein kinase A (PKA). These kinases play crucial roles in various cellular processes, including cell growth, survival, and metabolism. Akt1&PKA-IN-2 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Akt1&PKA-IN-2 involves several steps, starting with the preparation of intermediate compounds. One common method includes the use of amide coupling reactions to form the core structure of the compound. The reaction conditions typically involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of Akt1&PKA-IN-2 may involve more efficient and scalable methods. This could include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and high-throughput screening can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Akt1&PKA-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Akt1&PKA-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study kinase activity and signaling pathways.
Biology: Employed in cell biology to investigate the role of Akt and PKA in cellular processes.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Wirkmechanismus
Akt1&PKA-IN-2 exerts its effects by inhibiting the activity of Akt and PKA. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and metabolism. The molecular targets include the pleckstrin homology domain of Akt and the catalytic subunit of PKA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Capivasertib (AZD5363): Another Akt inhibitor with similar therapeutic applications.
Ipatasertib: An Akt inhibitor used in cancer research.
MK-2206: A non-ATP-competitive inhibitor of Akt.
Uniqueness
Akt1&PKA-IN-2 is unique due to its dual inhibitory effects on both Akt and PKA, making it a valuable tool for studying the interplay between these kinases in various cellular processes. Its selectivity and potency also distinguish it from other inhibitors .
Eigenschaften
Molekularformel |
C20H17Cl2N3O |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
N-[(R)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m0/s1 |
InChI-Schlüssel |
TWAIYMKBHKNSRO-IBGZPJMESA-N |
Isomerische SMILES |
C1C(CN1)[C@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Kanonische SMILES |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389565.png)
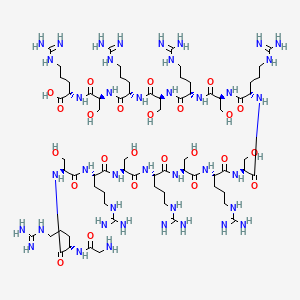
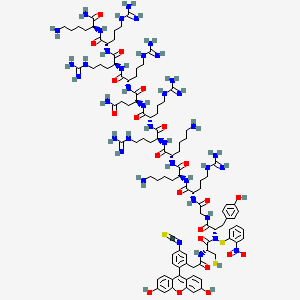

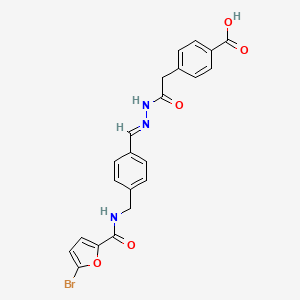
![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)
